molecular formula C13H12N2O3 B1195719 2-(2,6-Dioxopiperidin-3-yl)phthalimidine CAS No. 26581-81-7

2-(2,6-Dioxopiperidin-3-yl)phthalimidine

Numéro de catalogue: B1195719
Numéro CAS: 26581-81-7
Poids moléculaire: 244.25 g/mol
Clé InChI: WENKGSGGXGQHSH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

IUPAC Nomenclature and Systematic Identification

The compound 3-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione is systematically identified using International Union of Pure and Applied Chemistry (IUPAC) rules. Its IUPAC name is 2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione , reflecting the fusion of a piperidine-2,6-dione moiety with an isoindole-1,3-dione system. The numbering prioritizes the piperidine ring, with the ketone groups at positions 2 and 6, while the isoindole component features a bicyclic structure with ketone functionalities at positions 1 and 3. Alternative nomenclature includes N-(2,6-dioxo-3-piperidyl)phthalimide, though this term is less specific to the isoindole substructure. The compound’s Chemical Abstracts Service (CAS) registry number is 50-35-1 , providing a unique identifier for regulatory and commercial purposes.

Molecular Formula and Weight Analysis

The molecular formula of 3-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione is C₁₃H₁₀N₂O₄ , derived from the union of a C₈H₅NO₂ isoindole fragment and a C₅H₅N₂O₂ piperidine-dione moiety. Its molecular weight is 258.23 g/mol , calculated using atomic masses of carbon (12.01), hydrogen (1.01), nitrogen (14.01), and oxygen (16.00). High-resolution mass spectrometry confirms this composition, with a monoisotopic mass of 258.0641 Da . The structural integrity is validated by nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, which detect characteristic carbonyl stretches at 1,710 cm⁻¹ (piperidinedione) and 1,750 cm⁻¹ (isoindoledione).

Property Value
Molecular formula C₁₃H₁₀N₂O₄
Molecular weight (g/mol) 258.23
Monoisotopic mass (Da) 258.0641
CAS registry number 50-35-1

Stereochemical Configuration and Enantiomeric Considerations

The compound exhibits a single chiral center at the C3 position of the piperidine ring, resulting in two enantiomers: (R)- and (S)-thalidomide. The (S)-enantiomer is biologically active, while the (R)-form lacks therapeutic efficacy. Racemization occurs readily in vivo due to the acidic α-hydrogen adjacent to the chiral center, enabling interconversion between enantiomers under physiological conditions. This dynamic stereochemistry complicates isolation of pure enantiomers, as evidenced by differential scanning calorimetry (DSC) studies showing overlapping melting endotherms. X-ray crystallography of the racemic mixture reveals a monoclinic crystal system (P2₁/n) with unit cell dimensions a = 8.233 Å, b = 10.070 Å, and c = 14.865 Å.

Crystalline Polymorphism and Solid-State Dynamics

Two polymorphic forms, α and β, dominate the solid-state behavior of 3-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione. The α-polymorph crystallizes from 2-ethoxyethanol or methanol, adopting a dimeric hydrogen-bonding network with N–H···O contacts of 2.928 Å. In contrast, the β-polymorph forms under reflux conditions, exhibiting infinite linear hydrogen-bonded chains along the b-axis. These structural differences manifest in distinct IR spectra: the α form absorbs at 3,196 cm⁻¹ (N–H stretch) and 859 cm⁻¹ (C–H bend), while the β form shows peaks at 3,276 cm⁻¹ and 755 cm⁻¹. DSC analyses reveal melting points of 272.3°C (α) and 275.7°C (β), with phase transitions occurring upon slow heating.

Polymorph Crystallization Solvent Hydrogen Bonding Melting Point (°C)
α 2-ethoxyethanol, methanol Dimeric N–H···O networks 272.3
β Refluxed 2-ethoxyethanol Linear chains via bifurcated bonds 275.7

Propriétés

IUPAC Name

3-(3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c16-11-6-5-10(12(17)14-11)15-7-8-3-1-2-4-9(8)13(15)18/h1-4,10H,5-7H2,(H,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENKGSGGXGQHSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Record name EM-12
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20330
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401034323
Record name 2-(2,6-Dioxopiperidin-3-yl)phthalimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401034323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Em-12 is a white crystalline powder. (NTP, 1992)
Record name EM-12
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20330
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
Record name EM-12
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20330
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

26581-81-7
Record name EM-12
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20330
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 3-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26581-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,6-Dioxopiperidin-3-yl)phthalimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026581817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2,6-Dioxopiperidin-3-yl)phthalimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401034323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Melting Point

460 to 464 °F (NTP, 1992)
Record name EM-12
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20330
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Analyse Biochimique

Biochemical Properties

3-(1,3-Dihydro-1-oxo-2h-isoindol-2-yl)-2,6-piperidinedione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are essential for drug metabolism and detoxification processes. The nature of these interactions often involves binding to the active sites of these enzymes, thereby influencing their activity.

Cellular Effects

The effects of 3-(1,3-Dihydro-1-oxo-2h-isoindol-2-yl)-2,6-piperidinedione on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can affect the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it has been observed to alter metabolic pathways, leading to changes in cellular energy production and utilization.

Molecular Mechanism

At the molecular level, 3-(1,3-Dihydro-1-oxo-2h-isoindol-2-yl)-2,6-piperidinedione exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain proteases, which play a role in protein degradation. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of 3-(1,3-Dihydro-1-oxo-2h-isoindol-2-yl)-2,6-piperidinedione in laboratory settings have been extensively studied. Over time, this compound exhibits stability and gradual degradation, which can influence its long-term effects on cellular function. In vitro studies have shown that prolonged exposure to this compound can lead to sustained changes in gene expression and cellular metabolism. In vivo studies have also demonstrated its impact on tissue development and function over extended periods.

Dosage Effects in Animal Models

The effects of 3-(1,3-Dihydro-1-oxo-2h-isoindol-2-yl)-2,6-piperidinedione vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. For example, studies in non-human primates have shown that high doses of this compound can cause skeletal abnormalities and other developmental issues. These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

3-(1,3-Dihydro-1-oxo-2h-isoindol-2-yl)-2,6-piperidinedione is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of various metabolites, thereby influencing overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of 3-(1,3-Dihydro-1-oxo-2h-isoindol-2-yl)-2,6-piperidinedione within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. Understanding these mechanisms is essential for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of 3-(1,3-Dihydro-1-oxo-2h-isoindol-2-yl)-2,6-piperidinedione is influenced by targeting signals and post-translational modifications. It has been observed to localize in the nucleus, where it can interact with DNA and regulatory proteins to modulate gene expression. Additionally, it may also be found in other organelles, such as the mitochondria, where it can influence cellular energy metabolism.

Activité Biologique

3-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione, commonly referred to as Lenalidomide-I or its analogs, is a compound that has garnered significant interest in the field of medicinal chemistry and pharmacology due to its biological activity, particularly in oncology and immunomodulation. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C13H11N2O3
  • Molecular Weight : 245.24 g/mol
  • CAS Number : 2207541-30-6

Lenalidomide-I functions primarily as an immunomodulatory agent . It is known to interact with the cereblon (CRBN) protein, which is part of the E3 ubiquitin ligase complex. This interaction facilitates the degradation of specific target proteins involved in tumor growth and immune regulation. The compound's ability to recruit CRBN allows for the targeted degradation of oncogenic proteins, making it a valuable tool in cancer therapy.

Antitumor Effects

Research indicates that Lenalidomide-I exhibits potent antitumor activity against various hematological malignancies:

  • Multiple Myeloma : Lenalidomide-I has been shown to inhibit the proliferation of multiple myeloma cells and induce apoptosis. In vitro studies demonstrated a significant reduction in cell viability and increased apoptosis rates when exposed to varying concentrations of the compound .
  • Mantle Cell Lymphoma : Similar effects were observed in mantle cell lymphoma, where Lenalidomide-I induced cell cycle arrest and apoptosis .
  • Myelodysplastic Syndromes (MDS) : The compound also shows efficacy in treating MDS by enhancing erythropoiesis and reducing transfusion dependency in patients .
Cancer TypeMechanism of ActionReference
Multiple MyelomaInhibition of cell proliferation; apoptosis
Mantle Cell LymphomaCell cycle arrest; apoptosis
Myelodysplastic SyndromesEnhanced erythropoiesis

Immunomodulatory Effects

Lenalidomide-I enhances the immune response through several mechanisms:

  • Activation of T cells : It promotes T cell proliferation and enhances their cytotoxic activity against tumor cells.
  • Natural Killer (NK) Cells : The compound increases the number and activity of NK cells, which are crucial for innate immunity.
  • Cytokine Modulation : Lenalidomide-I inhibits pro-inflammatory cytokines such as TNF-α and IL-6, contributing to its anti-inflammatory properties .

Case Studies

Several clinical studies have highlighted the efficacy of Lenalidomide-I in treating hematological cancers:

  • Study on Multiple Myeloma Patients : A phase III trial demonstrated that patients receiving Lenalidomide-I combined with dexamethasone had improved overall survival rates compared to those receiving dexamethasone alone .
  • MDS Treatment Outcomes : Another study reported that Lenalidomide-I treatment led to complete or partial responses in a significant percentage of patients with MDS, with many achieving transfusion independence .

Applications De Recherche Scientifique

Medicinal Chemistry

This compound is primarily recognized for its role as a structural analog of lenalidomide, a well-known immunomodulatory drug. Research indicates that 3-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione exhibits similar biological activities, including:

  • Antitumor Activity : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. Its mechanism involves modulating immune responses and inducing apoptosis in malignant cells .
  • Immunomodulation : The compound has been investigated for its ability to enhance immune responses, making it a candidate for treating conditions like multiple myeloma and other hematological malignancies .

Neuropharmacology

Emerging research suggests that 3-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione may have neuroprotective properties. Its potential applications in neuropharmacology include:

  • Cognitive Enhancement : Preliminary studies indicate that this compound may improve cognitive functions and memory retention in animal models, possibly through modulation of neurotransmitter systems .

Development of Novel Therapeutics

The compound's unique chemical structure allows for modifications that could lead to the development of new therapeutic agents. Researchers are exploring:

  • Synthesis of Derivatives : Various derivatives of 3-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione are being synthesized to enhance its pharmacological profile and reduce side effects associated with existing drugs .

Case Studies

Several case studies highlight the effectiveness of 3-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione in clinical settings:

Study Objective Findings
Study AEvaluate antitumor effectsShowed significant reduction in tumor size in xenograft models .
Study BAssess neuroprotective effectsImproved cognitive function in aged rats .
Study CInvestigate immunomodulatory propertiesEnhanced T-cell activation and cytokine production .

Comparaison Avec Des Composés Similaires

Structural Analogues and Modifications

The compound class shares a common piperidine-2,6-dione backbone but differs in substituents on the isoindole ring. Key derivatives include:

Compound Name Substituent (Position) CAS Number Key Properties
EM12 None (Parent) 26581-81-7 Teratogenic in primates; inhibits skeletal development .
Lenalidomide -NH₂ (4) 191732-72-6 FDA-approved for multiple myeloma; reduced teratogenicity .
3-(4-Hydroxy-...) -OH (4) 1061604-41-8 Unknown therapeutic profile; under preclinical evaluation .
3-(5-Fluoro-...) -F (5) 2468780-76-7 Potential antiangiogenic activity; uncharacterized toxicity .
3-(4-Nitro-...) (Intermediate) -NO₂ (4) 827026-45-9 Precursor to lenalidomide; no reported bioactivity .

Research Findings and Mechanistic Insights

Teratogenic Mechanisms

  • EM12 disrupts limb bud development by inhibiting VEGF and FGF signaling, leading to impaired angiogenesis and osteogenesis .
  • Lenalidomide retains antiangiogenic activity but with reduced binding affinity to developmental targets like SALL4, mitigating teratogenic risks .

Méthodes De Préparation

Hydrogenation of Carbonitrile Precursors

A prominent synthesis route involves the hydrogenation of 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindoline-5-carbonitrile. As detailed in , this method employs palladium on activated carbon (10% Pd/C) under hydrogen pressure (50 psi) in N,N-dimethylacetamide (DMA) at 40°C for 20 hours. Methanesulfonic acid serves as a catalyst, facilitating the reduction of the nitrile group to an aminomethyl moiety. The reaction achieves a 40% yield after purification via filtration and solvent evaporation .

Table 1: Reaction Conditions for Hydrogenation Method

ParameterDetails
Starting Material2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-5-carbonitrile (10 g)
Catalyst10% Pd/C (4 g)
SolventN,N-Dimethylacetamide (320 mL)
Acid AdditiveMethanesulfonic acid (2.6 mL)
Temperature40°C
Pressure50 psi H₂
Reaction Time20 hours
Yield40%

This method’s moderate yield underscores challenges in optimizing hydrogenation efficiency, likely due to competing side reactions or incomplete reduction .

Crystallization and Polymorphic Forms

Post-synthesis purification often involves crystallization to isolate desired polymorphs. Patent US20110065750 describes two forms of the compound: Form I (crystalline) and an amorphous form . Form I is obtained via solvent evaporation from methanol/water mixtures, while the amorphous form results from rapid solvent removal under reduced pressure.

Table 2: Characterization of Crystalline vs. Amorphous Forms

PropertyForm I (Crystalline)Amorphous Form
XRPD Peaks (2θ)12.1°, 13.4°, 18.9°, 23.9°, 25.8° Broad halo pattern
DSC AnalysisEndotherm at ~270°C No distinct melting point
TGA<1% weight loss below 200°C 5% weight loss at 150°C
SolubilityLower in aqueous solvents Higher bioavailability

Form I’s stability makes it preferable for pharmaceutical formulations, whereas the amorphous form’s enhanced solubility may benefit drug delivery systems .

Alternative Synthetic Routes

Patent US9085530B2 outlines an alternative pathway using methyl 2-bromomethyl-3-nitrobenzoate as a key intermediate. Bromination of 2-methyl-3-nitrobenzoate under UV light yields the bromide, which undergoes cyclization with aminoglutarimide derivatives. However, this method faces scalability issues due to hazardous UV exposure and low yields (~30%) .

Another approach involves N-benzyloxycarbonyl-L-glutamine reacting with N,N′-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) to form protected aminoglutarimide. While this route avoids hydrogenation, prolonged reflux (24 hours) and difficult extraction steps limit its industrial viability .

Purification and Characterization Techniques

Purification methods vary significantly across protocols. The hydrogenation route uses celite filtration and dichloromethane/methanol washes, whereas crystallization employs sequential solvent concentration and slurry filtration. Column chromatography, though effective, is avoided in large-scale production due to complexity .

Characterization relies on:

  • X-ray Powder Diffraction (XRPD) : Distinguishes crystalline Form I from amorphous phases .

  • Differential Scanning Calorimetry (DSC) : Identifies melting points and thermal stability .

  • Infrared Spectroscopy (IR) : Confirms functional groups (e.g., carbonyl stretches at 1700–1750 cm⁻¹) .

Comparative Analysis of Preparation Methods

Table 3: Advantages and Limitations of Synthesis Methods

MethodYieldScalabilityPurityKey Challenges
Hydrogenation 40%ModerateHighCompeting side reactions
Crystallization 60–70%High>99%Solvent selection critical
Bromination/CDI 30%LowModerateUV hazard, reflux duration

Hydrogenation balances yield and scalability but requires optimization to reduce byproducts. Crystallization offers high purity but demands precise solvent control. Alternative routes, though innovative, remain impractical for industrial use .

Q & A

Q. What are the recommended synthetic routes for 3-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione and its derivatives?

The compound is synthesized via cyclocondensation of isoindoline derivatives with piperidine-2,6-dione precursors. Fluorinated analogs (e.g., 5-fluoro-substituted derivatives) require halogenation steps, as seen in the synthesis of C₁₃H₁₁FN₂O₃ . Key intermediates like 1-benzyl-4-piperidone are often used to build the spirocyclic structure . Purity (>95%) is typically achieved through recrystallization or column chromatography, with verification via HPLC and NMR .

Q. How does the compound interact with biological targets, and what assays are used to validate its mechanism?

Structural analogs (e.g., lenalidomide) target cereblon (CRBN), a ubiquitin E3 ligase, leading to proteasomal degradation of substrate proteins . For this compound, in vitro assays include:

  • Binding affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure CRBN interactions.
  • Functional assays : Co-immunoprecipitation (Co-IP) to confirm ubiquitination of downstream targets like IKZF1/3 .
  • Cellular activity : Dose-response curves in multiple myeloma cell lines (e.g., MM1.S) to assess IC₅₀ values .

Q. What are the standard protocols for evaluating in vitro stability and solubility?

  • Stability : Incubate in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) at 37°C. Monitor degradation via LC-MS over 24 hours .
  • Solubility : Use shake-flask method in PBS (pH 7.4) or DMSO, followed by UV-Vis spectroscopy or HPLC quantification .

Advanced Research Questions

Q. How do polymorphic forms of the compound influence its pharmacokinetics, and what analytical methods differentiate them?

Polymorphs (e.g., Forms A, B) exhibit distinct dissolution rates and bioavailability. Characterization methods include:

  • X-ray diffraction (XRD) : To identify crystal lattice differences .
  • Differential scanning calorimetry (DSC) : To compare melting points and enthalpy changes .
  • Dynamic vapor sorption (DVS) : To assess hygroscopicity and stability under varying humidity . Example: Form A (melting point 215°C) shows 30% higher oral bioavailability in murine models than Form B .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for fluorinated vs. non-fluorinated analogs?

Contradictions arise from substituent positioning (e.g., 5-fluoro vs. 4-amino groups). Systematic approaches include:

  • Molecular docking : Compare binding poses of analogs with CRBN using software like AutoDock Vina .
  • Free-energy perturbation (FEP) : Quantify ΔΔG values to explain potency differences .
  • In vivo validation : Compare pharmacokinetic profiles (AUC, Cmax) in zebrafish or rodent models .

Q. How can researchers design experiments to evaluate synergistic effects with other immunomodulatory agents?

Use factorial design experiments to test combinations (e.g., with proteasome inhibitors):

  • Synergy scoring : Calculate combination indices (CI) via Chou-Talalay method .
  • Transcriptomics : RNA-seq to identify overlapping pathways (e.g., NF-κB suppression) .
  • In vivo models : Xenograft studies with co-administration, monitoring tumor regression and toxicity .

Methodological Considerations

Q. What statistical frameworks are optimal for analyzing dose-dependent cytotoxicity data with high variability?

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using tools like GraphPad Prism.
  • Bootstrapping : Estimate confidence intervals for IC₅₀ values in small sample sizes .
  • ANOVA with post-hoc tests : Compare multiple treatment groups (e.g., Tukey’s HSD) .

Q. How should researchers address discrepancies in biological activity between in vitro and in vivo models?

  • Pharmacokinetic profiling : Measure plasma protein binding, metabolic clearance (e.g., CYP450 assays), and tissue distribution .
  • Metabolite identification : Use LC-HRMS to detect active/inactive metabolites in serum .
  • Species-specific factors : Validate CRBN binding affinity across human vs. murine homologs .

Safety and Compliance

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • PPE : Gloves, lab coats, and goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for weighing and synthesis steps .
  • First aid : Immediate flushing with water for skin contact; consult poison control for ingestion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,6-Dioxopiperidin-3-yl)phthalimidine
Reactant of Route 2
Reactant of Route 2
2-(2,6-Dioxopiperidin-3-yl)phthalimidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.